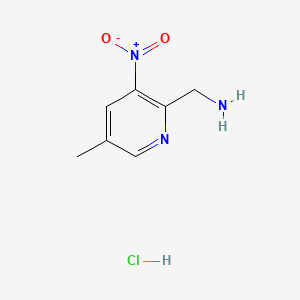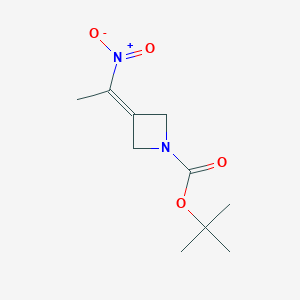
(5-Methyl-3-nitro-2-pyridyl)methanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Methyl-3-nitro-2-pyridyl)methanamine;hydrochloride is a chemical compound that is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds. It is known for its unique structure, which includes a pyridine ring substituted with a methyl group, a nitro group, and a methanamine group, along with a hydrochloride salt.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-3-nitro-2-pyridyl)methanamine;hydrochloride typically involves the nitration of 5-methyl-2-pyridylmethanamine followed by the formation of the hydrochloride salt. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position of the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors equipped with temperature control systems to maintain the reaction conditions. The resulting product is then purified and converted to its hydrochloride salt form through a crystallization process.
Análisis De Reacciones Químicas
Types of Reactions
(5-Methyl-3-nitro-2-pyridyl)methanamine;hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: (5-Methyl-3-amino-2-pyridyl)methanamine;hydrochloride.
Substitution: Depending on the nucleophile used, different substituted pyridylmethanamine derivatives can be formed.
Aplicaciones Científicas De Investigación
(5-Methyl-3-nitro-2-pyridyl)methanamine;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of (5-Methyl-3-nitro-2-pyridyl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. The methanamine group can also participate in binding interactions with proteins and other biomolecules, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
(5-Methyl-2-pyridyl)methanamine;hydrochloride: Lacks the nitro group, making it less reactive in certain chemical reactions.
(3-Nitro-2-pyridyl)methanamine;hydrochloride: Lacks the methyl group, which can affect its steric and electronic properties.
(5-Methyl-3-nitro-2-pyridyl)ethanamine;hydrochloride: Contains an ethyl group instead of a methanamine group, altering its reactivity and interactions.
Uniqueness
(5-Methyl-3-nitro-2-pyridyl)methanamine;hydrochloride is unique due to the presence of both a nitro group and a methanamine group on the pyridine ring, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a valuable intermediate in the synthesis of various complex organic compounds and pharmaceuticals.
Propiedades
IUPAC Name |
(5-methyl-3-nitropyridin-2-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.ClH/c1-5-2-7(10(11)12)6(3-8)9-4-5;/h2,4H,3,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKLKOGMIKIOEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)CN)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8241681.png)
![Methyl7-chloro-3-methylthieno[2,3-c]pyridine-4-carboxylate](/img/structure/B8241693.png)



![6-Tert-butylthieno[3,2-d]pyrimidine-4-carboxylic acid](/img/structure/B8241713.png)


